Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate
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Overview
Description
Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethoxycarbonylamino derivative. This intermediate is then reacted with 3-amino-4-hydroxybenzyl alcohol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Ethyl 3-amino-4-methylbenzoate
- Methyl 4-amino-3-methoxybenzoate
Uniqueness
Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse biological activities.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-18(22)20-16-9-8-14(10-15(16)19)25-11-12-4-6-13(7-5-12)17(21)23-2/h4-10H,3,11,19H2,1-2H3,(H,20,22) |
InChI Key |
XWKRHMXDLKCZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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